![molecular formula C9H15N3O3S B2456584 N-(2-metoxietil)-2-[5-(hidroximetil)-2-sulfanil-1H-imidazol-1-il]acetamida CAS No. 941869-08-5](/img/structure/B2456584.png)
N-(2-metoxietil)-2-[5-(hidroximetil)-2-sulfanil-1H-imidazol-1-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound that features an imidazole ring, a hydroxymethyl group, a mercapto group, and an acetamide moiety
Aplicaciones Científicas De Investigación
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring . Subsequent functionalization steps introduce the hydroxymethyl and mercapto groups, often using reagents such as formaldehyde and thiols .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process . The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets through its functional groups. The hydroxymethyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, respectively . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptoimidazole: Lacks the hydroxymethyl and acetamide groups.
5-Hydroxymethylimidazole: Lacks the mercapto and acetamide groups.
N-(2-Methoxyethyl)acetamide: Lacks the imidazole ring and mercapto group.
Uniqueness
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-15-3-2-10-8(14)5-12-7(6-13)4-11-9(12)16/h4,13H,2-3,5-6H2,1H3,(H,10,14)(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRQVDHTZMTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CNC1=S)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
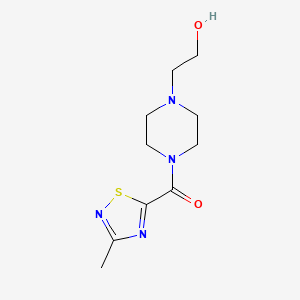
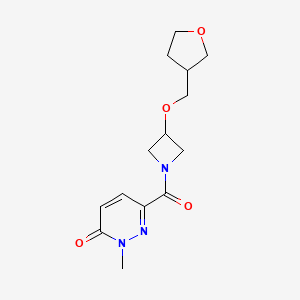
![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)
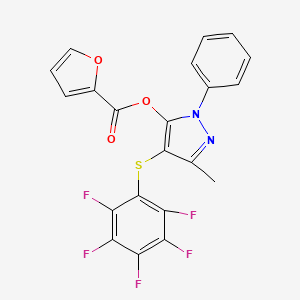
![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
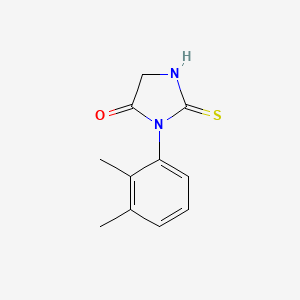
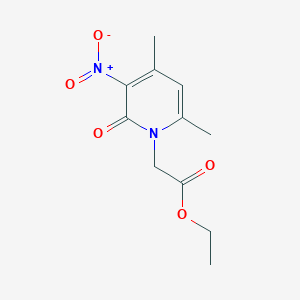
![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2456513.png)
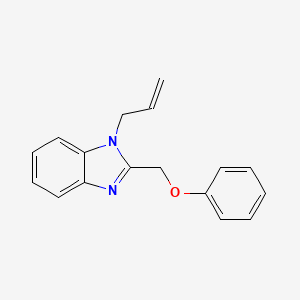
![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)
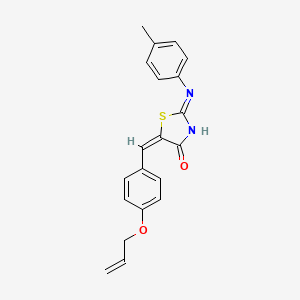
![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456521.png)
![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)
![Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate](/img/structure/B2456524.png)
